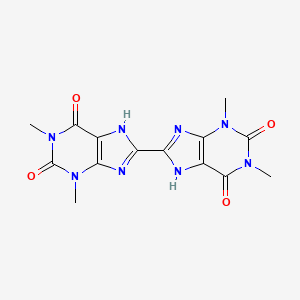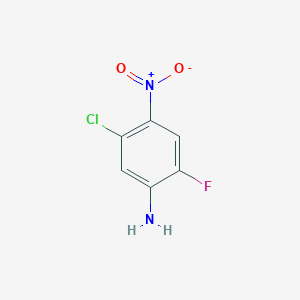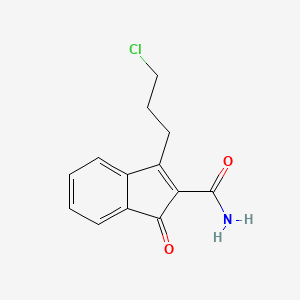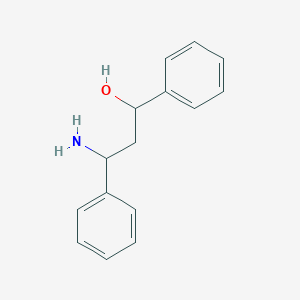![molecular formula C20H25N7O4S B14002988 3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide CAS No. 74210-78-9](/img/structure/B14002988.png)
3-Amino-N-(2-{4-[(3,5,5-trimethyl-4,5-dihydro-1H-pyrazole-1-carbonyl)sulfamoyl]phenyl}ethyl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-[2-[4-[(3,5,5-trimethyl4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-[4-[(3,5,5-trimethyl4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrazine rings. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The pyrazine ring is often prepared via condensation reactions involving diamines and diketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-N-[2-[4-[(3,5,5-trimethyl4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and pyrazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-amino-N-[2-[4-[(3,5,5-trimethyl4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-amino-N-[2-[4-[(3,5,5-trimethyl4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can affect various cellular pathways, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole and pyrazine derivatives, such as:
- 3-aminopyrazole
- 4-aminopyrazole
- 5-aminopyrazole
Uniqueness
What sets 3-amino-N-[2-[4-[(3,5,5-trimethyl4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical properties and biological activities . This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
74210-78-9 |
|---|---|
Molekularformel |
C20H25N7O4S |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
3-amino-N-[2-[4-[(3,5,5-trimethyl-4H-pyrazole-1-carbonyl)sulfamoyl]phenyl]ethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C20H25N7O4S/c1-13-12-20(2,3)27(25-13)19(29)26-32(30,31)15-6-4-14(5-7-15)8-9-24-18(28)16-17(21)23-11-10-22-16/h4-7,10-11H,8-9,12H2,1-3H3,(H2,21,23)(H,24,28)(H,26,29) |
InChI-Schlüssel |
TWUNBDFYJDVGCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(C1)(C)C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=NC=CN=C3N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
![2-[[4-[1-(2,4-Diaminopteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14002915.png)
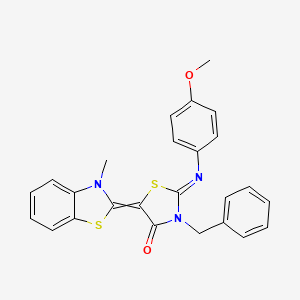
![Benzo[f][1,7]naphthyridine, 4-oxide](/img/structure/B14002936.png)
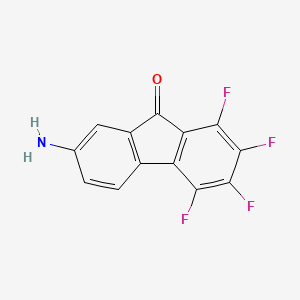
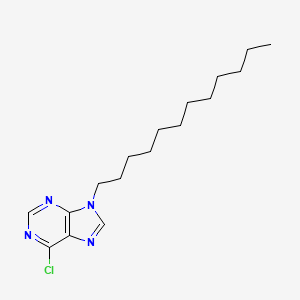
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)
